Monostearin

Colloid Science Emulsifier Selection Surface Chemistry

Monostearin is the definitive C18 monoglyceride for formulators requiring precise interfacial control and thermal stability. Unlike shorter-chain monoglycerides, its uniquely dense Langmuir monolayer (19 Ų/molecule) provides superior W/O emulsion stability and foam resilience. Its α-polymorph melts at 76.7°C, enabling reliable crystal seeding in high-temperature fat processing where monopalmitin fails. In lipid-based drug delivery, Monostearin attenuates MRP2 efflux without downregulating the transporter, ensuring predictable pharmacokinetic enhancement. Choose Monostearin for formulation integrity that generic monoglyceride blends cannot replicate.

Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
CAS No. 22610-63-5
Cat. No. B3432776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonostearin
CAS22610-63-5
Molecular FormulaC21H42O4
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
InChIKeyVBICKXHEKHSIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in hot oils, organic solvents
soluble in hot alcohol (in ethanol)

Monostearin CAS 22610-63-5: Technical Specifications and Industrial Procurement Overview


Monostearin (CAS 22610-63-5), also known as 1-monostearin or glyceryl monostearate (GMS), is a saturated C18 monoglyceride with the molecular formula C21H42O4 and a molecular weight of 358.56 g/mol. It is a non-ionic, lipophilic surfactant with an HLB value of approximately 3.8, classifying it as a water-in-oil (W/O) emulsifier [1]. At room temperature, it exists as a white to off-white waxy solid, with a melting range typically between 56-60 °C and a density of approximately 0.97 g/cm³ at 20 °C . It is practically insoluble in cold water (<0.1 g/L at 25 °C) but readily dissolves in hot organic solvents such as chloroform, ether, acetone, and ethanol, and is miscible with animal and vegetable oils [2]. Commercially, it is recognized as a Generally Recognized As Safe (GRAS) substance by the FDA and is designated as food additive E471 in the European Union .

Why Monostearin is Not Interchangeable with Other Monoglycerides or Fatty Acid Esters


Monostearin (C18:0) cannot be simply substituted with other monoglycerides or related lipid esters due to critical differences in physicochemical properties that directly impact functional performance. Its molecular geometry and saturated C18 chain length confer a distinct packing density at interfaces, a unique polymorphic transition profile, and specific thermal behavior that are not replicated by analogs like monopalmitin (C16:0) or monoolein (C18:1). Substituting Monostearin with a generic 'monoglyceride blend' or a different pure species without a thorough reformulation can lead to quantifiable losses in emulsion stability, uncontrolled drug release kinetics, or unpredictable crystallization in fat-based products [1]. The following quantitative evidence establishes the specific, measurable differentiation of Monostearin against its closest scientific and industrial comparators, enabling data-driven selection and procurement decisions.

Monostearin (CAS 22610-63-5) Comparative Performance Data: A Quantitative Selection Guide


Monostearin Exhibits Superior Interfacial Packing Density Compared to Shorter-Chain Monoglycerides

In Langmuir monolayer studies at the air-water interface, glycerol monostearate (GMS) forms closely packed monolayers with an area per molecule of 19 Ų, which is comparable to the packing density of stearic acid [1]. This packing is attributed to the optimal length of the saturated C18 chain and strong intermolecular hydrogen bonding via the glycerol head group. In contrast, glycerol monocaprylate (C8:0) failed to form a stable monolayer under identical conditions due to its insufficient chain length [1]. This demonstrates a quantifiable, chain-length-dependent difference in interfacial behavior, not merely a class-level trend.

Colloid Science Emulsifier Selection Surface Chemistry

Monostearin's α-Polymorph Exhibits a Significantly Higher Melting Point than Monopalmitin, Enabling High-Temperature Applications

The thermal stability of monoglyceride polymorphs is a critical parameter for applications involving thermal processing. The α-polymorph of highly pure Monostearin (1-monostearin) has a reported melting point of 76.7 ± 0.4 °C, which is significantly higher than the 71.3 ± 0.4 °C reported for the α-polymorph of its closest analog, Monopalmitin (1-monopalmitin, C16:0) [1]. This 5.4 °C difference in the melting point of a key metastable polymorph directly impacts crystallization kinetics and solid fat content at elevated processing temperatures.

Polymorphism Thermal Analysis Fat Crystallization

Monostearin Modulates MRP2 Efflux Transporter Activity Without Altering Protein Expression, Unlike Monopalmitin and Monoolein

In a study on Caco-2 cell monolayers, an in vitro model of the intestinal epithelium, treatment with 1 mM 1-monostearin resulted in a significant increase in the accumulation of the MRP2 substrate rhodamine 123 (Rh123) and a decrease in the efflux ratio of estradiol 17 β-D-glucuronide (E₂17βG), indicating attenuation of MRP2 efflux activity. Notably, while all three monoglycerides (1-monostearin, 1-monopalmitin, and 1-monoolein) attenuated MRP2 activity, only 1-monostearin achieved this without causing a decrease in MRP2 protein expression as measured by Western blotting [1]. In contrast, treatment with 1-monopalmitin and 1-monoolein resulted in a 19% and 35% reduction in MRP2 protein expression, respectively [1].

Drug Delivery Bioavailability Enhancement Efflux Transporters

Monostearin Demonstrates Stronger Adsorption onto Charcoal than Monopalmitin, Monoolein, and Diglycerides

Displacement chromatography studies using a charcoal adsorbent from ethanol revealed a distinct adsorption series for glycerides: monostearin > monopalmitin and monoolein > monolaurin, and monoglyceride > diglyceride > triglyceride [1]. This indicates that Monostearin has the highest adsorbability among the tested monoglycerides and diglycerides. The stronger adsorption of Monostearin allowed for its separation from Monoolein, whereas attempts to separate Monopalmitin from Monoolein were unsuccessful due to their similar adsorbabilities [1].

Chromatography Lipid Analysis Purification

Monostearin SLNs Exhibit Intermediate Cellular Uptake Compared to Tristearin and Stearic Acid SLNs

In a study evaluating the cellular uptake of paclitaxel-loaded solid lipid nanoparticles (SLNs) in A549 cancer cells, the order of cellular uptake ability was: glycerol tristearate SLN > monostearin SLN > stearic acid SLN > Compritol 888 ATO SLN [1]. Monostearin SLNs demonstrated an intermediate level of uptake compared to the triglyceride (tristearin) and the free fatty acid (stearic acid).

Solid Lipid Nanoparticles (SLN) Cellular Uptake Drug Delivery

Monostearin SLNs Provide Higher Drug Encapsulation Efficiency than Stearic Acid SLNs in Nimodipine Formulations

In the preparation of nimodipine-loaded lipid nanospheres using a novel solvent diffusion method in a drug-saturated aqueous system, the use of Monostearin as the solid lipid resulted in a drug encapsulation efficiency of 62.32% (w/w). In contrast, the use of stearic acid as the solid lipid under comparable conditions yielded a significantly lower encapsulation efficiency of 50.35% (w/w) [1]. This demonstrates a 23.8% relative improvement in drug loading when Monostearin is selected over stearic acid for this formulation platform.

Solid Lipid Nanoparticles (SLN) Drug Encapsulation Formulation Development

Monostearin (CAS 22610-63-5): Key Application Scenarios for Scientific and Industrial Use


Development of W/O Emulsions Requiring High Interfacial Film Strength

Monostearin is the preferred emulsifier for developing stable water-in-oil (W/O) emulsions and foams where a dense, cohesive interfacial film is critical. Its proven ability to form closely packed Langmuir monolayers with an area per molecule of 19 Ų [1] ensures a robust mechanical barrier against droplet coalescence, a property not achievable with shorter-chain monoglycerides like glycerol monocaprylate [1].

High-Temperature Fat-Based Food Processing and Crystallization Control

Monostearin is a superior choice as a crystallization modifier in confectionery fats, margarines, and bakery shortenings that undergo high-temperature processing. The melting point of its α-polymorph (76.7 ± 0.4 °C) is significantly higher than that of its closest analog, monopalmitin (71.3 ± 0.4 °C) [1]. This allows Monostearin to remain in a solid, templating state at temperatures where monopalmitin would melt, providing more effective control over fat crystal nucleation and preventing undesirable textural changes like graininess or oiling-out.

Lipid-Based Oral Drug Delivery Systems Requiring Transient Efflux Transporter Inhibition

Monostearin should be prioritized as a functional lipid excipient in oral formulations designed to enhance the bioavailability of drugs that are substrates for the MRP2 efflux transporter. Research demonstrates that Monostearin can attenuate MRP2 activity to improve drug accumulation, without causing the long-term downregulation of the transporter protein observed with monopalmitin (19% reduction) and monoolein (35% reduction) [1]. This unique profile suggests a more reversible and predictable pharmacokinetic enhancement, reducing the risk of unforeseen drug-drug interactions.

Solid Lipid Nanoparticle (SLN) Formulations for Enhanced Drug Loading and Controlled Uptake

Monostearin is the lipid matrix of choice for formulating solid lipid nanoparticles (SLNs) when a balance between high drug loading and intermediate cellular uptake is desired. Compared to stearic acid, Monostearin SLNs have demonstrated a 23.8% higher encapsulation efficiency for nimodipine (62.32% vs. 50.35%) [1]. Furthermore, while tristearin SLNs exhibit higher cellular uptake, Monostearin SLNs offer an intermediate profile that may be more suitable for applications requiring controlled, rather than maximal, internalization [2].

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